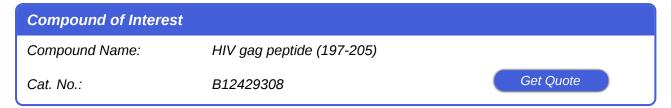


Comparative Analysis of HIV Gag Peptide (197-205) Immune Response in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunological response to the HIV-1 Gag peptide 197-205 (AMQMLKETI) across different mouse strains. The Gag 197-205 peptide is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope crucial in the development and evaluation of HIV vaccine candidates.[1] Understanding its recognition and the resulting immune cascade in various genetic backgrounds is fundamental for preclinical vaccine assessment. This document synthesizes experimental data on T-cell responses, details the underlying methodologies, and visualizes key biological and experimental pathways.

Data Summary: Strain-Dependent Response to Gag (197-205)

The primary determinant of an effective CD8+ T-cell response to the Gag (197-205) peptide is the Major Histocompatibility Complex (MHC) haplotype of the mouse strain. This peptide is specifically presented by the H-2K^d MHC class I molecule.[2][3] Consequently, only mouse strains possessing the H-2^d haplotype, such as BALB/c, can mount a CD8+ T-cell response to this epitope. Strains with other haplotypes, like C57BL/6 (H-2^b) and C3H (H-2^k), do not recognize this specific peptide but can generate CD4+ T-cell responses to other epitopes within the larger Gag protein.[4][5]

The following table summarizes the typical immune responses observed in commonly used mouse strains.



Mouse Strain (MHC Haplotype)	HIV Gag (197-205) Specific CD8+ T- Cell Response	Broader HIV Gag CD4+ T-Cell Response	Key Experimental Findings & References
BALB/c (H-2 ^d)	Present and Immunodominant. The H-2K ^d molecule effectively presents this peptide, leading to robust CTL activity and high frequencies of IFN-y producing CD8+ T-cells upon vaccination.[2][6][7]	Present. Immunization with the full Gag protein elicits CD4+ T-cell help, with responses directed to other peptide regions within p24.[3][4]	Consistently used to study the magnitude and quality of the Gag 197-205 specific response using various vaccine platforms including Listeria, DNA, and dendritic cell-targeting antibodies.[6][8]
C57BL/6 (H-2 ^b)	Absent. The H-2 ^b MHC class I molecule does not bind or present the Gag 197- 205 peptide.[5][9]	Present. These mice generate strong CD4+ T-cell responses to multiple other epitopes within the Gag p17 and p24 proteins when immunized with whole Gag antigen.[4]	Often used as a negative control for the Gag 197-205 specific CD8+ response or to study Gag-specific CD4+ T-cell immunity independently.
С3H (H-2 ^k)	Absent. The H-2 ^k MHC class I molecule does not present the Gag 197-205 peptide.	Present. Similar to C57BL/6, these mice develop CD4+ T-cell responses to the broader Gag protein. [4]	Used less frequently than BALB/c or C57BL/6 but demonstrates the haplotype restriction of the CD8+ response.
BALB/c x C57BL/6 F1 (H-2 ^d / ^b)	Present. These hybrid mice inherit the H-2 ^d haplotype from the BALB/c parent, enabling a robust CD8+ T-cell response	Present and Broad. The combination of H-2 ^d and H-2 ^b haplotypes allows for the recognition of a wider array of Gag	An ideal model for simultaneously studying H-2K ^d - restricted CD8+ T-cell immunity alongside







to the Gag 197-205 peptide.[9][10]

epitopes, resulting in a broad CD4+ T-cell

response.[10]

broad, multi-epitope CD4+ T-cell help.

Experimental Protocols

The characterization of the T-cell response to the HIV Gag (197-205) peptide relies on a set of standardized immunological assays. Below are the detailed methodologies for key experiments cited in the literature.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-y Secretion

This assay quantifies the frequency of antigen-specific, cytokine-secreting T-cells.

- Plate Coating: 96-well PVDF membrane plates are coated with a purified anti-mouse IFN-y monoclonal capture antibody (e.g., clone R4-6A2) overnight at 4°C.[10]
- Cell Plating: The next day, plates are washed and blocked. Splenocytes or purified CD8+ T-cells are then plated at a concentration of 2-5 x 10⁵ cells per well.[8]
- Stimulation: Cells are stimulated with the HIV Gag 197-205 peptide (AMQMLKETI) at a final concentration of 1-4 μg/mL. A non-Gag peptide or medium alone serves as a negative control.[8][11] For CD8+ T-cell assays, antigen-presenting cells (APCs) like CD11c+ dendritic cells may be added.[10]
- Incubation: Plates are incubated for 20-24 hours at 37°C in a 5% CO₂ incubator.[8]
- Detection: After incubation, cells are lysed and washed away. A biotinylated anti-mouse IFNy detection antibody (e.g., clone XMG1.2) is added, followed by a streptavidin-alkaline
 phosphatase (ALP) conjugate.
- Development: A substrate for ALP is added to form insoluble spots, each representing a single IFN-y-secreting cell. Spots are counted using an automated ELISPOT reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry



ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD8+ or CD4+) and can measure multiple cytokines.

- Cell Stimulation: 1-2 x 10⁶ splenocytes or lymphocytes are stimulated for 6-16 hours with the Gag 197-205 peptide (or peptide pools for broader responses).[11]
- Protein Transport Inhibition: A protein transport inhibitor, such as Brefeldin A or Monensin, is added for the final 5-6 hours of incubation to cause cytokines to accumulate within the cell.
 [11]
- Surface Staining: Cells are washed and stained with fluorescently-conjugated antibodies against surface markers, such as anti-CD3, anti-CD8 (e.g., Allophycocyanin-conjugated), and anti-CD4.
- Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized using commercial kits (e.g., Cytofix/Cytoperm).[3]
- Intracellular Staining: Permeabilized cells are stained with fluorescently-conjugated antibodies against intracellular cytokines, such as anti-IFN-γ (e.g., PE-conjugated) and anti-TNF-α.[11]
- Data Acquisition: Samples are analyzed on a flow cytometer. Data is gated on lymphocyte populations (e.g., CD3+CD8+ T-cells) to determine the percentage of cells producing a specific cytokine.

In Vivo Cytotoxicity (CTL) Assay

This assay measures the actual cytotoxic function of antigen-specific CD8+ T-cells in a living animal.

- Target Cell Preparation: Splenocytes from a naive, syngeneic donor mouse (e.g., BALB/c) are split into two populations.[6]
 - Target Population: Labeled with a high concentration of a fluorescent dye (e.g., 3 μM
 CFSE) and pulsed with the Gag 197-205 peptide (5 μg/mL).[6]

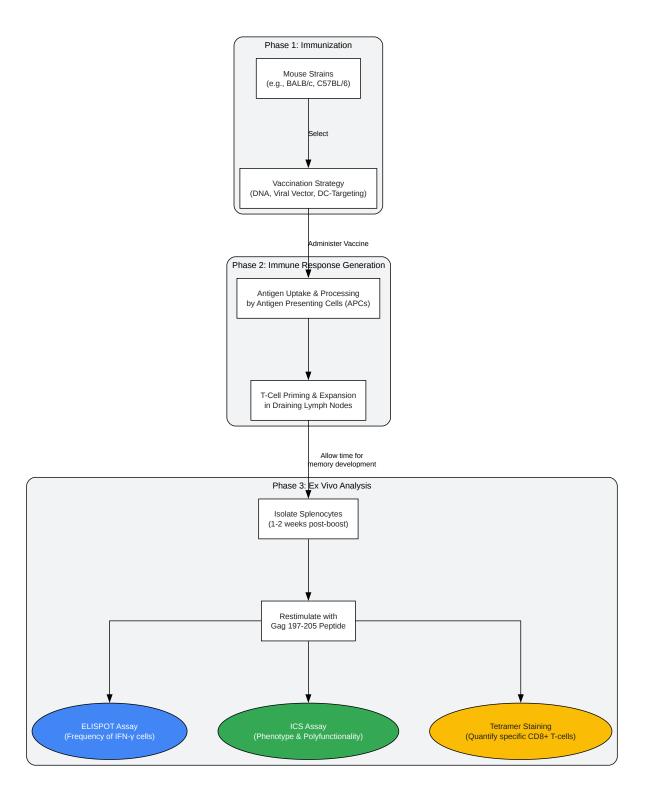


- Control Population: Labeled with a low concentration of the dye (e.g., 0.3 μM CFSE) and either left unpulsed or pulsed with an irrelevant control peptide.
- Cell Injection: Equal numbers of the target and control populations (e.g., 1 x 10⁷ cells each) are mixed and injected intravenously into previously immunized and naive control mice.[6]
- Analysis: After 18-24 hours, splenocytes from the recipient mice are harvested and analyzed by flow cytometry. The ratio of CFSE-high to CFSE-low cells is determined.
- Calculation: The percentage of specific lysis is calculated by comparing the ratio in immunized mice to the ratio in naive mice, using the formula: [1 - (Ratio immunized / Ratio naive)] x 100.

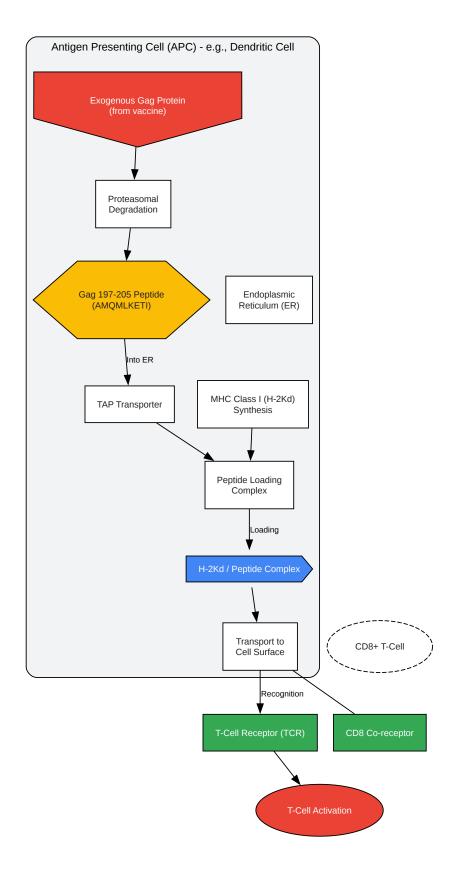
Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental and biological processes involved in studying the Gag peptide response.









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- To cite this document: BenchChem. [Comparative Analysis of HIV Gag Peptide (197-205) Immune Response in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429308#hiv-gag-peptide-197-205-response-in-different-mouse-strains]

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